molecular formula C9H9BrN2O B15057308 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one

Cat. No.: B15057308
M. Wt: 241.08 g/mol
InChI Key: UKBOFVYRGSYSTD-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule integrates two privileged structural motifs: a brominated pyridine ring and a pyrrolidin-2-one (gamma-lactam) scaffold. The 5-bromopyridine moiety serves as a versatile handle for further synthetic elaboration. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing researchers to rapidly generate a diverse array of analogues for structure-activity relationship (SAR) studies. The pyrrolidin-2-one ring is a saturated heterocycle that contributes significantly to the molecule's properties. Unlike flat aromatic rings, the three-dimensional, sp3-hybridized nature of the pyrrolidine ring increases structural complexity and coverage of pharmacophore space. This scaffold is known to improve aqueous solubility and influence the compound's lipophilicity and polar surface area, which can lead to better overall drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . Pyrrolidine-based structures are prevalent in therapeutics targeting the central nervous system, as anti-inflammatories, and as anticancer agents, making this a high-value scaffold in drug discovery . Research Applications: This compound is intended for use as a key synthetic intermediate in the discovery of new bioactive molecules. Its structure suggests potential for development into inhibitors or modulators of biological targets. Handling and Storage: Store in a cool, dry place, under inert conditions if necessary. For detailed safety information, refer to the material safety data sheet (MSDS). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

4-(5-bromopyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-8-1-6(3-11-5-8)7-2-9(13)12-4-7/h1,3,5,7H,2,4H2,(H,12,13)

InChI Key

UKBOFVYRGSYSTD-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4 5 Bromopyridin 3 Yl Pyrrolidin 2 One and Analogues

General Synthetic Strategies for Pyrrolidin-2-one Ring Systems

The pyrrolidin-2-one, or γ-lactam, is a prevalent structural motif in numerous biologically active compounds. Its synthesis has been extensively studied, leading to a variety of effective methods for its construction and functionalization.

Cyclization Reactions for Pyrrolidin-2-one Formation

The formation of the five-membered lactam ring is a key step in the synthesis of pyrrolidin-2-one derivatives. Various cyclization strategies have been developed to achieve this transformation, often starting from linear precursors.

One common approach involves the intramolecular cyclization of γ-aminocarboxylic acids or their derivatives. This can be achieved through thermal or acid-catalyzed condensation, often with the removal of water. Another powerful method is the base-assisted cyclization of N-substituted-2-allenamides, which proceeds through a 5-exo-dig pathway under mild, transition-metal-free conditions to afford pyrrolidin-5-one-2-carboxamides in good yields. nih.gov

Cascade reactions provide an efficient route to functionalized pyrrolidin-2-ones. For instance, the reaction of N-substituted piperidines can be selectively tuned to produce pyrrolidin-2-ones through a domino process involving in situ formation of pyrrolidin-2-carbaldehyde, followed by oxidation, decarboxylation, and ipso-oxidation. rsc.org

Donor-acceptor cyclopropanes also serve as valuable precursors. Their reaction with primary amines, catalyzed by Lewis acids, leads to the opening of the cyclopropane (B1198618) ring to form γ-amino esters, which can then undergo in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. researchgate.net

Below is a table summarizing various cyclization strategies for pyrrolidin-2-one formation:

Starting MaterialReaction TypeKey Features
γ-Aminocarboxylic acidsIntramolecular condensationThermal or acid-catalyzed
N-Substituted-2-allenamidesBase-assisted cyclization5-exo-dig, mild conditions
N-Substituted piperidinesCascade reactionSelective formation
Donor-acceptor cyclopropanesLewis acid-catalyzed ring opening and lactamizationOne-pot synthesis

Functionalization at the Pyrrolidin-2-one Core

Introducing substituents at specific positions of the pyrrolidin-2-one ring is crucial for modulating the properties of the final molecule. The 4-position, in particular, is a common site for functionalization.

One approach involves starting with a pre-functionalized precursor. For example, the synthesis of 4-aryl-2-pyrrolidone-3,5,5-tricarboxylic acid amides has been achieved through the ammonolysis of the corresponding esters. dntb.gov.ua Another method for preparing 4-arylpyrrolidin-2-ones involves an aza-Baeyer-Villiger rearrangement of 3-arylcyclobutanones. researchgate.net

Alternatively, functionalization can be achieved on a pre-formed pyrrolidin-2-one ring. For instance, 1-alkoxycarbonylmethyl-4-heteryl-2-pyrrolidones have been synthesized by the alkylation of 4-heteryl-2-pyrrolidones. dntb.gov.ua

Precursors and Synthetic Routes for 5-Bromopyridin-3-yl Moieties

Synthesis of 5-Bromopyridine-3-substituted Intermediates

Various methods exist for the synthesis of 5-bromopyridine derivatives with substitution at the 3-position. A common precursor is 3-amino-5-bromopyridine. One synthetic route to this intermediate involves the Hofmann rearrangement of 5-bromonicotinamide. Another approach is the reduction of 5-bromo-3-nitropyridine using reagents such as palladium on carbon (Pd/C) and a hydrogen source.

The synthesis of 2-amino-5-bromo-3-iodopyridine, another useful intermediate, can be achieved from 2-aminopyridine (B139424) through a two-step process involving bromination with N-bromosuccinimide (NBS) followed by iodination. researchgate.net

Derivatization of Bromopyridines for Cross-Coupling Reactions

The bromine atom on the pyridine (B92270) ring serves as a versatile handle for introducing the pyridyl moiety onto the pyrrolidin-2-one core through various cross-coupling reactions. To participate in these reactions, the bromopyridine is often converted into a more reactive intermediate.

Suzuki-Miyaura Coupling: A widely used method involves the conversion of the bromopyridine to a pyridineboronic acid or its ester. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. The resulting boronic acid derivative can then be coupled with a suitable partner under palladium catalysis. nih.gov

Stille Coupling: Alternatively, the bromopyridine can be converted to an organostannane derivative. This is often accomplished by reacting the corresponding lithiated pyridine with a trialkyltin halide. The resulting stannane (B1208499) can then participate in palladium-catalyzed Stille cross-coupling reactions. researchgate.net

Negishi Coupling: Another powerful technique is the Negishi coupling, which utilizes organozinc reagents. The bromopyridine can be converted to a pyridylzinc reagent, for example, by reaction with activated zinc. This organozinc compound can then be coupled with an appropriate electrophile under palladium or nickel catalysis. researchgate.netchemrxiv.org

The following table summarizes common derivatizations of bromopyridines for cross-coupling reactions:

Cross-Coupling ReactionPyridine DerivativeReagents for Derivatization
Suzuki-MiyauraPyridineboronic acid/estern-BuLi, Trialkyl borate
StilleOrganostannanen-BuLi, Trialkyltin halide
NegishiOrganozincActivated Zinc

Coupling Strategies for the Formation of the 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one Core

The final and crucial step in the synthesis of the target molecule is the formation of the carbon-carbon bond between the 4-position of the pyrrolidin-2-one ring and the 3-position of the 5-bromopyridine ring. Several modern cross-coupling methodologies can be envisioned for this transformation.

A plausible and widely applicable strategy is the Suzuki-Miyaura cross-coupling reaction . This would involve the coupling of a 4-halopyrrolidin-2-one derivative (e.g., 4-bromo- or 4-iodopyrrolidin-2-one) with 5-bromopyridine-3-boronic acid or its corresponding pinacol (B44631) ester. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand in the presence of a base. nih.gov

The Negishi cross-coupling presents another viable route. In this case, an organozinc reagent derived from 5-bromo-3-lithiopyridine could be coupled with a 4-halopyrrolidin-2-one derivative. This reaction is also catalyzed by palladium or nickel complexes. researchgate.netchemrxiv.org

A Heck-type reaction could also be considered. This would involve the palladium-catalyzed coupling of 3-bromo-5-iodopyridine (B183754) with a 4-vinylpyrrolidin-2-one precursor, followed by reduction of the resulting double bond. nih.gov

Finally, a Michael addition approach could be employed. This would involve the conjugate addition of a nucleophilic 5-bromopyridin-3-yl species (such as an organocuprate derived from 3-lithio-5-bromopyridine) to an α,β-unsaturated lactam, such as 1,5-dihydro-2H-pyrrol-2-one. researchgate.netnih.govresearchgate.netbuchler-gmbh.com

Carbon-Carbon Bond Formation Methodologies (e.g., Suzuki, Negishi, Stille Cross-Coupling)

The introduction of the 5-bromopyridin-3-yl moiety at the 4-position of the pyrrolidin-2-one scaffold is efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad applicability. thermofisher.com The general approach involves coupling a 4-substituted pyrrolidin-2-one precursor (bearing a suitable reactive group like a boronic acid, organozinc, or organotin species) with a 3,5-dibromopyridine (B18299) or a related pyridine electrophile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of a 4-borylpyrrolidin-2-one derivative with 3,5-dibromopyridine. The base is essential for the activation of the organoboron reagent, facilitating the transmetalation step in the catalytic cycle. organic-chemistry.org The reaction is compatible with a wide range of functional groups and reaction conditions, making it a versatile choice. wikipedia.orgharvard.edu While specific studies on α-borylated pyrrolidines for Suzuki-Miyaura coupling have been explored, successful application can be challenging. whiterose.ac.uk

Table 1: Key Features of the Suzuki-Miyaura Coupling

FeatureDescription
Reactants Organoboron species (e.g., boronic acid, ester) and an organohalide (or triflate). wikipedia.org
Catalyst Palladium(0) complex. wikipedia.org
Base Required for activation of the boron reagent (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃). organic-chemistry.org
Advantages Stability and low toxicity of boron reagents, mild reaction conditions, commercial availability of reagents. libretexts.org
Mechanism Steps Oxidative addition, transmetalation, and reductive elimination. libretexts.org

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. jk-sci.comorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. jk-sci.com In the context of synthesizing the target molecule, a 4-(halozinc)pyrrolidin-2-one could be coupled with 3,5-dibromopyridine. Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can be advantageous but also requires stricter anhydrous reaction conditions. acs.org Enantioconvergent Negishi couplings have been developed for the synthesis of 2-alkylpyrrolidines from racemic α-zincated N-Boc-pyrrolidine, highlighting the potential for stereocontrol in similar systems. nih.govacs.org

Table 2: Key Features of the Negishi Cross-Coupling

FeatureDescription
Reactants Organozinc compound and an organohalide. jk-sci.com
Catalyst Palladium(0) or Nickel(0) complex. jk-sci.com
Base Not required, unlike in Suzuki coupling. jk-sci.com
Advantages High reactivity of the organozinc reagent, high regio- and stereoselectivity. jk-sci.com
Disadvantages Sensitivity of organozinc reagents to air and moisture.

Stille Cross-Coupling

The Stille reaction utilizes an organotin compound (organostannane) coupled with an organohalide or pseudohalide, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups. thermofisher.comjk-sci.com To synthesize the target compound, a 4-(tributylstannyl)pyrrolidin-2-one could be reacted with 3,5-dibromopyridine. Despite the toxicity of tin compounds, the Stille reaction remains a powerful tool in organic synthesis. thermofisher.comwikipedia.org Recent advancements have focused on improving catalyst efficiency and expanding the scope to include less reactive organochlorides. orgsyn.org Stereospecific Stille reactions of enantioenriched α-stannylated pyrrolidines have been demonstrated, allowing for the creation of α-arylated pyrrolidine (B122466) derivatives with high enantiomeric excess. nih.gov

Table 3: Key Features of the Stille Cross-Coupling

FeatureDescription
Reactants Organostannane (organotin) compound and an organohalide. wikipedia.org
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄). jk-sci.com
Additives Sometimes a copper(I) co-catalyst is used to facilitate transmetalation. nih.gov
Advantages Stability of organostannanes to air and moisture, broad functional group tolerance. thermofisher.comjk-sci.com
Disadvantages Toxicity of tin reagents and difficulty in removing tin byproducts. jk-sci.com

Stereoselective Synthesis Approaches for the 4-Substituted Pyrrolidin-2-one Stereocenter

Achieving stereocontrol at the C4 position of the pyrrolidin-2-one ring is critical for the synthesis of chiral molecules. The pyrrolidine ring is a common structural motif in many biologically active compounds and organocatalysts. mappingignorance.orgmdpi.com Several strategies exist to introduce the desired stereochemistry at this position.

One of the most direct methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This approach is highly stereo- and regioselective and can create multiple new stereocenters in a single step. mappingignorance.org By using a chiral catalyst, typically based on copper(I) or silver(I), it is possible to obtain highly enantioenriched 4-aryl proline derivatives. mappingignorance.orgnih.gov

Another approach involves the conjugate addition of nucleophiles to α,β-unsaturated lactams. For example, a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate precursor, followed by a nitro-Mannich reaction and in situ lactamization, can produce densely functionalized pyrrolidin-2-ones as single diastereoisomers. acs.org An enantioselective version of this reaction can yield products with high enantiopurity. acs.org

Furthermore, the functionalization of existing chiral building blocks, such as proline or 4-hydroxyproline, is a common strategy. mdpi.com These naturally occurring amino acids provide a readily available source of stereochemistry that can be elaborated to form the desired 4-substituted pyrrolidin-2-one. Asymmetric desymmetrization of meso compounds, such as cyclic anhydrides, also offers a powerful route to chiral building blocks for pyrrolidine synthesis. irb.hr

Structure Activity Relationship Sar Studies of 4 5 Bromopyridin 3 Yl Pyrrolidin 2 One Analogues

Impact of Substitution Patterns on the Pyrrolidin-2-one Ring

The pyrrolidin-2-one scaffold is a prevalent feature in many biologically active compounds, offering a versatile framework for modification. nih.govresearchgate.net Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, and substitutions at various positions on the ring can profoundly affect pharmacological efficacy. nih.govresearchgate.net

Substitutions at the Nitrogen Atom (N1) and their Influence on Activity

The nitrogen atom of the pyrrolidin-2-one ring is a frequent point of substitution in drug design, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N1 position. nih.gov This position is crucial as modifications can influence properties such as solubility, metabolic stability, and direct interactions with target proteins.

In a series of non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3, the N1 position of the pyrrolidin-2-one ring was attached to a piperidinosulfonamidophenyl group. nih.govresearchgate.net SAR studies for these analogues demonstrated that the N-phenylpyrrolidin-2-one moiety was a key component for activity. Variations in the position or electronic nature of the pyrrolidinone ring led to a severe loss of potency, highlighting the specific requirements for substitution at the N1 position for potent inhibition. nih.govresearchgate.net For instance, moving the pyrrolidinone from the para- to the meta-position on the phenyl ring resulted in a significant decrease in activity.

In studies of other pyrrolidine (B122466) derivatives, introducing bulky or heteroaryl groups at the N1 position has been shown to be essential for certain biological activities. For example, in a series of pyrrolidine-2,3-dione (B1313883) inhibitors, a benzyl (B1604629) or heteroaryl group at the nitrogen was found to be a requirement for inhibitory activity against P. aeruginosa PBP3. nih.gov This suggests that the N1 substituent can occupy a significant pocket in the target's binding site.

Table 1: Influence of N1-Substitution on AKR1C3 Inhibition Data synthesized from related analogue series.

CompoundN1-SubstituentAKR1C3 IC50 (nM)
Analog A4-(Piperidin-1-ylsulfonyl)phenyl20
Analog B3-(Piperidin-1-ylsulfonyl)phenyl>1000
Analog CPhenylInactive

Substitutions at the 3- and 5-Positions of the Pyrrolidin-2-one Ring

Modifications at the C3 and C5 positions of the pyrrolidin-2-one ring can significantly modulate the biological profile of the molecule by introducing new interaction points or altering the ring's conformation.

SAR analyses on different classes of pyrrolidine derivatives have consistently shown that C3-substituents strongly influence activity. nih.gov For a series of pyrrolidine-2,5-dione based anticonvulsant agents, the nature of the substituent at the 3-position was a key determinant of efficacy. nih.gov Similarly, for pyrrolidine-2,3-diones designed as bacterial inhibitors, the presence of a hydroxyl group at the C3 position was found to be essential for recognizing and interacting with the target enzyme. nih.gov

Substitutions at the C5 position have also been shown to be beneficial. In the same study on pyrrolidine-2,3-diones, the introduction of a chloro group at the 5-position resulted in a compound with an improved IC50 value, suggesting a favorable interaction of the halogen atom with the protein target. nih.gov This highlights the potential for small halogen substituents at this position to enhance binding affinity.

Table 2: Effect of C3 and C5 Substitutions on Biological Activity Illustrative data from various pyrrolidinone analogue studies.

ScaffoldPositionSubstituentObserved Effect on Activity
Pyrrolidine-2,3-dione3-OHEssential for activity
Pyrrolidine-2,3-dione3-HLoss of activity
Pyrrolidine-2,3-dione5-ClImproved IC50
Pyrrolidine-2,5-dione3sec-ButylPositive for anticonvulsant activity

Stereochemical Influences at the 4-Position

The carbon at the 4-position of the pyrrolidin-2-one ring in the parent compound is a stereocenter. The spatial orientation of the 5-bromopyridin-3-yl group is a critical determinant of biological activity, as enantiomers often exhibit different pharmacological profiles due to the stereospecific nature of protein-ligand interactions. nih.govresearchgate.net

In the context of 4-arylpyrrolidin-2-ones, the absolute configuration (R or S) at the C4 position can lead to significant differences in potency. One enantiomer may fit optimally into a hydrophobic pocket of the target receptor, while the other may experience steric clashes, leading to reduced or no activity. Studies on spirooxindole-pyrrolidine inhibitors of MDM2 have shown that precise stereochemical control of the pyrrolidine core is essential for high-affinity binding. nih.gov While specific data for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is not detailed in the provided sources, the principle that stereochemistry at the C4 position is a key factor for activity is well-established in medicinal chemistry. mdpi.com

Influence of the 5-Bromopyridin-3-yl Moiety on Bioactivity

The 5-bromopyridin-3-yl portion of the molecule is not merely a structural placeholder but plays an active role in target engagement through specific atomic interactions.

Role of the Bromine Atom and Positional Isomers on the Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring can influence the compound's activity through several mechanisms, including steric, electronic, and hydrophobic effects. Halogen atoms can participate in halogen bonding, a non-covalent interaction with an electron-rich site on the target protein, which can enhance binding affinity.

The position of the bromine atom on the pyridine ring is crucial. The electronic distribution of the pyridine ring is altered by the position of both the nitrogen atom and any substituents. nih.gov The reactivity and interaction potential of a bromine atom at the 5-position would differ significantly from one at the 2-, 4-, or 6-position. For instance, the relative reactivity of bromine atoms on a pyridine ring towards nucleophilic substitution is position-dependent. researchgate.net While some studies on different heterocyclic scaffolds have shown that the presence of halogens can decrease activity, others demonstrate their importance for potency. nih.gov A systematic exploration of positional isomers (e.g., comparing the 5-bromo, 4-bromo, and 6-bromo analogues) is essential to confirm the optimal substitution pattern for a given biological target.

Table 3: Comparison of Bromine Positional Isomers on Reactivity General reactivity trends for bromopyridines.

IsomerRelative Reactivity to Nucleophilic Substitution
2-BromopyridineHigh
3-Bromopyridine (B30812)Low
4-BromopyridineHigh

Effect of the Pyridine Nitrogen in Ligand-Target Interactions

The location of the nitrogen at the 1-position of the pyridine ring directs the pyrrolidinone substituent to the 3-position. This specific arrangement orients the nitrogen's lone pair in a defined vector, which can be critical for forming a hydrogen bond with a donor group (e.g., an -NH or -OH) on the target protein. SAR studies of other pyridine-containing compounds have confirmed that the position of the ring nitrogen significantly impacts biological activity. researchgate.net In some cases, a pyridine ring can be replaced by a benzonitrile (B105546) group, where the nitrile nitrogen mimics the hydrogen-bonding capability of the pyridine nitrogen, sometimes displacing a water molecule from the binding site to achieve a favorable entropic contribution to binding affinity. researchgate.net This bioisosteric replacement underscores the primary role of the pyridine nitrogen as a key interaction point with biological targets. researchgate.net

Rational Design Strategies for Optimizing Biological Activity Based on SAR

The optimization of analogues of this compound into effective therapeutic agents relies on rational design strategies informed by Structure-Activity Relationship (SAR) studies. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematic modifications of the lead compound. Key approaches include bioisosteric replacement, scaffold hopping, and fragment-based design, which leverage an understanding of how different structural features contribute to biological activity.

Bioisosteric Replacement:

A primary strategy in optimizing analogues of this compound involves the principle of bioisosteric replacement. This approach entails substituting specific atoms or functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's biological profile. For instance, the bromine atom on the pyridine ring is a key target for modification. While it may contribute to binding affinity, it can also be a liability due to potential metabolic instability or off-target effects.

Researchers might replace the bromine with other halogens (e.g., chlorine or fluorine) to modulate electronic properties and metabolic stability. cambridgemedchemconsulting.comnih.gov Fluorine, in particular, is often introduced to block metabolic oxidation at that position and can enhance binding affinity through favorable electrostatic interactions. nih.gov Beyond halogens, other bioisosteres for a bromine atom could include a trifluoromethyl group (CF3), a cyano group (CN), or a methyl group (CH3), each imparting distinct electronic and steric influences on the molecule.

The following table illustrates potential bioisosteric replacements for the bromo substituent and their expected impact on the compound's properties:

Original Group Bioisosteric Replacement Potential Impact on Properties
Bromo (-Br)Chloro (-Cl)Similar size, slightly more electronegative; may alter binding affinity and metabolic stability.
Bromo (-Br)Fluoro (-F)Smaller size, highly electronegative; can block metabolism and potentially enhance binding through hydrogen bond interactions.
Bromo (-Br)Trifluoromethyl (-CF3)Electron-withdrawing, lipophilic; can significantly alter electronic properties and improve metabolic stability.
Bromo (-Br)Cyano (-CN)Electron-withdrawing, polar; can introduce new interactions and alter solubility.

Scaffold Hopping:

Scaffold hopping is a more advanced strategy that aims to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of the original lead compound. uniroma1.itbhsai.orgnih.gov This can lead to the discovery of compounds with completely different chemical backbones but similar biological activity, potentially with improved intellectual property positions and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For this compound, a scaffold hop could involve replacing the pyrrolidin-2-one core with other five- or six-membered heterocyclic rings. The goal is to present the key interaction points—the bromopyridine moiety and the lactam functionality—in a similar spatial orientation to the biological target. For example, a piperidin-2-one or an oxazolidinone ring could be explored as alternative scaffolds. Computational modeling is often employed to predict which new scaffolds are likely to be successful. uniroma1.it

Fragment-Based and Structure-Based Design:

In the absence of a known target, fragment-based approaches can be valuable. However, if the biological target of this compound is known and a crystal structure of the target-ligand complex is available, structure-based drug design becomes a powerful tool. nih.gov This approach allows for the visualization of the binding pocket and the specific interactions between the compound and the target protein.

For instance, if the lactam oxygen of the pyrrolidin-2-one ring is found to be a key hydrogen bond acceptor, analogues could be designed to optimize this interaction. Modifications to the pyrrolidinone ring, such as the introduction of substituents, can be guided by the topology of the binding site to maximize favorable contacts and displace unfavorable water molecules. Similarly, understanding the interactions of the bromopyridine ring can guide the selection of optimal substituents at that position.

The following table outlines how different rational design strategies could be applied to optimize the lead compound:

Strategy Molecular Moiety Targeted Example Modification Rationale for Optimization
Bioisosteric Replacement 5-Bromo substituent on the pyridine ringReplace with -Cl, -F, or -CF3To modulate metabolic stability, binding affinity, and electronic properties. cambridgemedchemconsulting.comnih.gov
Scaffold Hopping Pyrrolidin-2-one coreReplace with piperidin-2-one or oxazolidinoneTo discover novel chemotypes with improved properties and patentability. uniroma1.itbhsai.orgnih.gov
Structure-Based Design Pyrrolidin-2-one ringIntroduce stereospecific substituentsTo enhance binding affinity by exploiting specific pockets within the target's active site. nih.gov
Structure-Based Design Pyridine ringModify substitution patternTo optimize interactions with the target and improve selectivity.

By employing these rational design strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop analogues with enhanced biological activity and drug-like properties.

Mechanistic Investigations and Biological Target Identification for 4 5 Bromopyridin 3 Yl Pyrrolidin 2 One Derivatives

In Vitro Biological Activities of Related Pyrrolidin-2-one and Bromopyridine Derivatives

The pyrrolidine-2-one and bromopyridine scaffolds are integral components in a multitude of pharmacologically active compounds. rdd.edu.iqnih.govnih.gov Research into derivatives containing these moieties has revealed a wide spectrum of biological activities, ranging from antimicrobial to anticancer effects. These activities stem from the unique structural and electronic properties that these heterocyclic rings impart to the molecules.

Antimicrobial and Antibacterial Potentials

Derivatives of both pyrrolidine (B122466) and pyridine (B92270) have demonstrated significant potential as antimicrobial and antibacterial agents. nih.govuomustansiriyah.edu.iqnih.gov The incorporation of these scaffolds into novel chemical structures is a key strategy in the development of new anti-infective agents. researchgate.net

Various pyrrolidine-2-one derivatives have been evaluated for their antibacterial properties. rdd.edu.iqresearchgate.net For instance, 2-pyrrolidone-5-carboxylic acid has been found to inhibit spoilage bacteria such as Enterobacter cloacae and Pseudomonas fluorescens. rdd.edu.iq Another derivative, amino phenyl pyrrolidine-2-one, exhibited selective inhibitory activity against vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq Copolymers based on N-vinyl pyrrolidine-2-one have also shown considerable antibacterial effects against a panel of bacteria including Klebsiella aerogenes, Pseudomonas desmolyticum, Escherichia coli, and Staphylococcus aureus. rdd.edu.iq Furthermore, a series of 2-hydroxypyrrolidine derivatives were synthesized and tested, with 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) showing potent activity against E. coli and Klebsiella pneumoniae. symbiosisonlinepublishing.com The mechanism for some pyrrolidine derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. frontiersin.org

Similarly, bromopyridine derivatives are recognized for their antimicrobial properties. researchgate.net Palladium complexes containing a bis(2-amino-5-bromopyridine) ligand have been synthesized for evaluation as antiproliferative agents. nih.gov Other pyridine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.combohrium.com For example, certain quinazolone pyridinium (B92312) compounds displayed outstanding efficacy against MRSA and E. coli. mdpi.com

Derivative ClassSpecific Compound/DerivativeObserved ActivityTarget Organism(s)Reference
Pyrrolidin-2-one2-Pyrrolidone-5-carboxylic acidInhibition of spoilage bacteriaEnterobacter cloacae, Pseudomonas fluorescens rdd.edu.iq
Pyrrolidin-2-oneAmino phenyl pyrrolidine-2-oneSelective inhibitionVancomycin-resistant Enterococcus faecalis (VRE) rdd.edu.iq
Pyrrolidin-2-one1-(quinolin-3-yl) pyrrolidin-2-olPotent antimicrobial activityE. coli, Klebsiella pneumoniae symbiosisonlinepublishing.com
Pyrrolidine1,2,4-Oxadiazole (B8745197) pyrrolidine derivativesInhibition of DNA gyrase and topoisomerase IVE. coli frontiersin.org
Bromopyridine6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridinePotent anti-microbial activityS. aureus, B. subtilis, P. vulgaris, K. pneumoniae researchgate.net
PyridineQuinazolone PyridiniumsOutstanding antibacterial efficacyMRSA, E. coli mdpi.com

Anti-inflammatory Effects

Pyrrolidine and pyridine derivatives have been investigated for their anti-inflammatory properties, often linked to their ability to inhibit key enzymes in inflammatory pathways. nih.govresearchgate.netresearchgate.net The natural pyrrolidine alkaloid, nicotine, is known to possess anti-inflammatory properties. nih.gov

Synthetic pyrrolidine derivatives have been designed and evaluated specifically for their anti-inflammatory and analgesic activities. nih.govresearchgate.net A study focusing on new pyrrolidine derivatives identified compounds with significant anti-inflammatory effects, which were linked to the computational docking analysis against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov Similarly, pyridine derivatives have been incorporated into thiazolidin-4-one structures to assess their anti-inflammatory potential. researchgate.net The development of dual inhibitors of both COX and lipoxygenase (LOX) pathways is considered a promising strategy for creating novel anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs. nih.gov

Anticancer and Antiproliferative Mechanisms

The pyrrolidine and bromopyridine frameworks are prevalent in the design of novel anticancer agents due to their diverse mechanisms of action. nih.govnih.govnih.gov Pyrrolidine-containing compounds have shown the ability to regulate various targets, leading to excellent anti-proliferative activities. nih.gov

Several classes of pyrrolidin-2-one derivatives have demonstrated significant anticancer potential. rdd.edu.iq For example, helicid–pyrrolidine 2-one analogues exhibited high efficacy against the human SKOV3 ovarian cancer cell line. rdd.edu.iq A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were found to be most selective against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the micromolar range. nih.govresearchgate.net Additionally, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid showed that incorporating 1,3,4-oxadiazolethione or 4-aminotriazolethione rings enhanced activity against human A549 lung cancer cells. mdpi.com The anticancer activity of some pyrrolidine-2,5-dione hybrids has been attributed to their ability to induce cell cycle arrest. nih.gov

Bromopyridine derivatives have also been explored for their anticancer effects. nih.govmdpi.com Palladium complexes featuring bis(2-amino-5-bromopyridine) as a ligand have shown antiproliferative effects against hepatocellular carcinoma (HepG2) cells. nih.gov Structure-activity relationship studies on pyridine derivatives have indicated that the presence and position of certain substituents can significantly influence their antiproliferative activity. nih.govmdpi.com For instance, groups such as -OMe, -OH, and -C=O tend to enhance activity, whereas halogen atoms or other bulky groups may decrease it. nih.govmdpi.com

Derivative ClassSpecific Compound/DerivativeCancer Cell Line(s)Observed Activity (IC50/EC50)Reference
Pyrrolidin-2-oneHelicid–pyrrolidine 2-one analoguesSKOV3 (ovarian)High anticancer effect rdd.edu.iq
Pyrrolidin-2-oneDiphenylamine-pyrrolidinone-hydrazone derivativesPPC-1 (prostate), IGR39 (melanoma)EC50: 2.5–20.2 µM nih.govresearchgate.net
Pyrrolidin-2-one5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (lung)Reduced cell viability to 28.0% mdpi.com
Pyrrolidine-2,5-dionePyrazoline-substituted hybridsMCF7 (breast)IC50: 0.42–0.78 µM nih.gov
BromopyridineBis(2-amino-5-bromopyridine) dichloropalladium(II)HepG2 (liver)Potent antiproliferative effects nih.gov

Neurological Activities, Including Acetylcholinesterase Inhibition and Receptor Modulation

Compounds containing pyrrolidin-2-one and pyridine rings have been extensively studied for their effects on the central nervous system (CNS). researchgate.netnih.gov N-substituted pyrrolidin-2-ones, such as piracetam (B1677957) and oxiracetam, are well-known nootropic drugs used to enhance cognitive function. rdd.edu.iq Other derivatives have been investigated for anticonvulsant and antidepressant activities. researchgate.net

A significant area of research has been the development of pyrrolidin-2-one derivatives as orexin (B13118510) receptor antagonists, which have shown potential in promoting physiological sleep. nih.gov Furthermore, 3-pyrrolidine-indole derivatives are being explored as selective modulators of serotonin (B10506) (5-HT2) receptors for the potential treatment of various mental health disorders. nih.gov

Pyridine derivatives have been a major focus for the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govresearchgate.netmdpi.com A series of pyridine derivatives with a carbamic functional group were designed, with one compound showing potent inhibition of human AChE (hAChE) with an IC50 value of 0.153 µM. nih.gov This compound was also capable of inhibiting the self-aggregation of amyloid-beta (Aβ42) peptides, another key pathological feature of Alzheimer's disease. nih.govresearchgate.net

Enzyme Inhibitory Activity (e.g., COX, LOX, PPTase, Kinases)

The ability of pyrrolidin-2-one and pyridine derivatives to inhibit specific enzymes is fundamental to many of their observed biological activities.

COX and LOX Inhibition: As mentioned in the anti-inflammatory section, pyrrolidine and pyridine derivatives can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net A study of pyridine derivatives of thiazolidin-4-ones showed that thioxo-analogues had significantly higher LOX inhibitory action (IC50 3.6 - 5.4 µM) compared to their oxo-analogues (IC50 27.8 - 52.0 µM). researchgate.net The dual inhibition of COX and LOX is a sought-after therapeutic strategy. nih.gov

Kinase Inhibition: The pyrrolidine-2-one scaffold is a core component of many potent kinase inhibitors used in anticancer therapy. cancertreatmentjournal.com Pyrrole (B145914) indolin-2-one derivatives, such as sunitinib, are powerful inhibitors of receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis. cancertreatmentjournal.com Novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have also been synthesized as multi-target tyrosine kinase inhibitors, with some compounds showing more potent inhibition of VEGFR-2 and PDGFRβ than sunitinib. mdpi.com Other pyrrolidine derivatives have been identified as inhibitors of casein kinase 1 (CK1) and sphingosine (B13886) kinases (SphK1/SphK2). nih.gov

Other Enzyme Inhibition: The inhibitory activity of these scaffolds extends to other enzyme classes. For example, certain 1,2,4-oxadiazole pyrrolidine derivatives act as antibacterial agents by inhibiting DNA gyrase and topoisomerase IV. frontiersin.org In another study, pyrrolidine-2,3-dione (B1313883) derivatives were discovered to be novel inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, highlighting a new potential antibacterial mechanism. nih.gov

Cellular and Molecular Mechanisms Underlying Observed Activities

The diverse biological effects of pyrrolidin-2-one and bromopyridine derivatives are underpinned by their interactions with specific cellular and molecular targets.

For anticancer and antiproliferative activities, a primary mechanism for pyrrole indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (e.g., VEGFR, PDGFR). cancertreatmentjournal.com This action disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, which is the formation of new blood vessels essential for tumor growth. cancertreatmentjournal.commdpi.com Other pyrrolidine derivatives exert their anticancer effects by inducing cell cycle arrest, for instance at the G0/G1 phase, and by inhibiting anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death. nih.gov For some metal complexes of bromopyridine, the proposed mechanism involves direct DNA binding, which inhibits cell proliferation. nih.gov

The antibacterial mechanisms are also varied. As noted, some pyrrolidine derivatives function by inhibiting bacterial topoisomerase enzymes such as DNA gyrase, which are essential for DNA replication, thereby halting bacterial growth. frontiersin.org Another identified mechanism is the inhibition of cell wall synthesis through the targeting of enzymes like penicillin-binding protein 3 (PBP3). nih.gov

The anti-inflammatory effects are largely due to the inhibition of COX and LOX enzymes. nih.govnih.gov These enzymes are critical in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. By blocking these enzymes, the derivatives reduce the production of these pro-inflammatory molecules. researchgate.netnih.gov

In the context of neurological activities , the mechanisms are target-specific. Acetylcholinesterase inhibitors increase the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is a therapeutic approach for Alzheimer's disease. nih.govnih.gov For sleep promotion or modulation of mental states, derivatives can act as antagonists or modulators of specific CNS receptors, such as orexin or serotonin receptors, to alter neuronal signaling. nih.govnih.gov

Elucidation of Specific Protein/Enzyme Targets

There is no specific information in the reviewed literature identifying the protein or enzyme targets for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one. Research on other, structurally different pyrrolidine derivatives has identified various targets. For instance, some pyrrolidine-2,3-dione derivatives have been identified as inhibitors of the bacterial enzyme Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. nih.gov Other studies on pyrrolidine-based compounds have reported inhibitory activity against T-type calcium channels, which are implicated in neuropathic pain. nih.gov However, these findings relate to molecules with different substitution patterns and cannot be directly extrapolated to this compound.

Intracellular Signaling Pathway Modulation (e.g., Calcium Dysregulation)

No studies were found that describe the modulation of intracellular signaling pathways, such as calcium dysregulation, by this compound or its derivatives. While research on other classes of pyrrolidine-containing molecules has demonstrated effects on cellular signaling, including the inhibition of calcium channels, nih.gov this specific area remains unexplored for the compound . Elucidating how a compound affects signaling cascades is critical to understanding its cellular and physiological effects.

Computational Chemistry and Cheminformatics in the Study of 4 5 Bromopyridin 3 Yl Pyrrolidin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This technique is crucial for understanding how a ligand, such as a pyrrolidin-2-one derivative, might interact with the active site of a protein target.

In studies of related pyrrolidin-2-one derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.govresearchgate.net These simulations predict the binding affinity, often expressed as a docking score, and elucidate the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex. For instance, docking studies on novel pyrrolidin-2-one derivatives against AChE (PDB ID: 4EY7) have identified compounds with higher docking scores than the standard drug Donepezil, indicating a strong binding affinity. nih.govresearchgate.net The interactions typically involve key amino acid residues within the enzyme's active site, providing a structural basis for the compound's inhibitory activity. nih.gov

Table 1: Representative Molecular Docking Data for Pyrrolidin-2-one Derivatives

Target Protein PDB ID Compound Class Representative Docking Score (kcal/mol) Key Interacting Residues
Acetylcholinesterase (AChE) 4EY7 Pyrrolidin-2-one derivatives > -10.0 Tyr72, Asp74, Trp86, Tyr124, Trp286, Tyr337, Tyr341

Note: The data presented is based on studies of structurally related pyrrolidin-2-one compounds to illustrate the application and findings of molecular docking simulations. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking and to analyze the dynamic behavior of the ligand within the binding pocket. nih.gov

MD simulations, often performed for durations of 10 to 100 nanoseconds, can confirm the stability of the interactions observed in docking studies. nih.govnih.gov Key analyses include the calculation of the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov Additionally, root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of different parts of the protein upon ligand binding. For pyrrolidin-2-one derivatives complexed with targets like AChE, MD simulations have been used to validate the stability of the docked pose, ensuring that the crucial interactions are maintained in a dynamic environment. nih.govresearchgate.net

Table 2: Typical Parameters and Findings from MD Simulations of Ligand-Target Complexes

Simulation Software Force Field Simulation Time Key Analysis Typical Findings

Note: This table reflects general parameters and outcomes from MD simulation studies on small molecule inhibitors, including pyrrolidin-2-one analogues. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.

For a series of compounds like pyrrolidin-2-one derivatives, a QSAR model is built using a "training set" of molecules with known activities. nih.gov The model identifies key molecular descriptors (physicochemical, electronic, or structural properties) that are correlated with the biological activity. The predictive power of the QSAR model is then validated using a "test set" of compounds not used in the model's creation. nih.gov Studies on various heterocyclic compounds have successfully used 3D-QSAR models to predict inhibitory activities, achieving high correlation coefficients (R²) and predictive abilities (Q²), which indicate a robust and reliable model. researchgate.net Such models can guide the design of new derivatives of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one with potentially enhanced activity.

Table 3: Representative QSAR Model Validation Parameters

QSAR Model Type Statistical Parameter Typical Value Interpretation
3D-QSAR (Atom-based) R² (Correlation Coefficient) > 0.90 Strong correlation between predicted and experimental activity for the training set.

Note: The values are representative of robust QSAR models developed for various classes of enzyme inhibitors. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Lead Compound Characterization

In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. nih.gov These computational models evaluate a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, helping to identify candidates with favorable drug-like properties.

For this compound, ADME predictions would involve evaluating parameters such as Lipinski's rule of five, which assesses oral bioavailability. rjptonline.org Other important predictions include water solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes. nih.gov Inhibition of CYP enzymes can indicate potential drug-drug interactions. Computational tools predict that many pyrrolidin-2-one derivatives possess good oral bioavailability and are CNS active. nih.gov

Table 4: Predicted ADME Properties for Pyrrolidin-2-one Scaffolds

Property Descriptor Predicted Value/Outcome Significance
Absorption Lipinski's Rule of Five Compliant Good potential for oral bioavailability. rjptonline.org
Human Intestinal Absorption > 80% High absorption from the gastrointestinal tract. rjptonline.org
Distribution Blood-Brain Barrier (BBB) Penetration Predicted to cross BBB Potential for CNS activity.
Metabolism Cytochrome P450 (CYP) Inhibition Potential inhibitor of some CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP3A4) May influence the metabolism of other drugs.

| Excretion | Total Clearance | 0.02 - 0.14 ml/min/kg | Relates to the compound's bioavailability. nih.gov |

Note: These predictions are based on in silico studies of related heterocyclic compounds and serve as an illustrative example. nih.govnih.govrjptonline.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of a molecule. figshare.comtandfonline.com These methods provide insights into molecular properties that govern chemical reactions and intermolecular interactions.

For compounds containing a bromo-pyridine moiety, DFT calculations can determine the distribution of electron density and identify the most reactive sites in the molecule through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.comtandfonline.com The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding how it will interact with a biological target. figshare.comtandfonline.com

Table 5: Representative Quantum Chemical Parameters from DFT Calculations

Parameter Description Typical Insights
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Identifies regions susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Identifies regions susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Indicates molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Note: The table describes the type of information obtained from DFT studies on heterocyclic compounds like those containing a bromo-pyridine ring. figshare.comtandfonline.commdpi.com

Future Research Directions and Therapeutic Potential

Development of Advanced and Stereoselective Synthetic Methodologies

A significant focus will be on stereoselective synthesis, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov The pyrrolidinone ring in the target compound contains at least one stereocenter, and controlling its configuration is crucial for developing potent and selective therapeutic agents. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions could be explored to produce enantiomerically pure forms of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one. mdpi.com The development of catalytic asymmetric methods would be particularly valuable, offering a more efficient and sustainable approach to accessing these chiral building blocks. nih.gov

Synthetic StrategyDescriptionPotential Advantages
Asymmetric Hydrogenation Catalytic hydrogenation of a suitable prochiral precursor using a chiral catalyst to establish the stereocenter on the pyrrolidinone ring.High enantioselectivity, operational simplicity, and potential for large-scale synthesis.
Organocatalysis The use of small organic molecules as catalysts for stereoselective carbon-carbon or carbon-nitrogen bond formation to construct the chiral pyrrolidinone ring.Metal-free conditions, mild reaction conditions, and high stereocontrol.
Chiral Pool Synthesis Starting from readily available chiral precursors, such as amino acids like glutamic acid, to build the desired stereoisomer.Access to enantiomerically pure starting materials, predictable stereochemical outcome.
Biocatalysis Employing enzymes to perform key stereoselective transformations, such as kinetic resolution of a racemic mixture or asymmetric reduction of a ketone.High selectivity, mild and environmentally friendly reaction conditions.

Exploration of Novel Biological Targets for Therapeutic Intervention

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. nih.gov While the specific biological targets of this compound are not extensively characterized, its structural motifs suggest several promising avenues for investigation. The bromopyridine moiety can engage in halogen bonding and other interactions, potentially conferring unique selectivity and potency for various biological targets.

Future research should involve comprehensive biological screening of this compound and its derivatives against a diverse panel of targets. Based on the activities of structurally related compounds, potential areas of interest include oncology, neurodegenerative diseases, and infectious diseases. smolecule.commdpi.com For instance, many pyrrolidinone-containing compounds have demonstrated activity as inhibitors of enzymes such as kinases, proteases, and histone deacetylases (HDACs), which are implicated in cancer. Furthermore, the structural similarity to compounds with neuroprotective effects suggests potential utility in conditions like Alzheimer's or Parkinson's disease. smolecule.com The antibacterial potential is also noteworthy, with some pyrrolidine (B122466) derivatives showing inhibitory activity against bacterial targets like penicillin-binding proteins (PBPs). nih.gov

Potential Target ClassRationaleTherapeutic Area
Kinases The pyridine (B92270) and lactam moieties can act as hydrogen bond donors and acceptors, common features in kinase inhibitors.Oncology, Inflammation
G-Protein Coupled Receptors (GPCRs) The rigid, three-dimensional structure of the scaffold is well-suited for binding to the specific orthosteric or allosteric sites of GPCRs.CNS Disorders, Metabolic Diseases
Ion Channels Pyrrolidinone derivatives have been shown to modulate the activity of various ion channels, which are important targets for neurological and cardiovascular diseases.Epilepsy, Neuropathic Pain
Bacterial Enzymes The pyrrolidinone core is present in some antibiotics, and derivatives could be explored as inhibitors of essential bacterial enzymes like PBPs.Infectious Diseases

Design and Synthesis of Multi-Target Directed Ligands

Complex multifactorial diseases such as Alzheimer's, cancer, and certain infectious diseases are often inadequately treated by single-target drugs. nih.govnih.gov The development of Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with multiple biological targets, represents a promising therapeutic strategy. researchgate.netmdpi.com The this compound scaffold is an excellent starting point for the design of MTDLs.

MTDL Design StrategyExample Application (Disease)Potential Target Combination
Pharmacophore Hybridization Alzheimer's DiseaseLinking the core scaffold to a known acetylcholinesterase inhibitor moiety.
Fused-Ring Systems CancerFusing the pyrrolidinone ring to another heterocyclic system known to have anti-proliferative activity.
Linker-Based Design Neuropathic PainConnecting the core scaffold via a flexible or rigid linker to a moiety that targets a different pain-related receptor or channel.

Application as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules used as tools to study and understand biological processes and pathways. smolecule.com this compound and its derivatives have the potential to be developed into valuable chemical probes. To achieve this, the parent compound would need to be modified to incorporate a reporter tag, such as a fluorescent group, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to identify its binding partners.

The development of such probes would first require a thorough understanding of the structure-activity relationship (SAR) of the scaffold to identify positions where modifications can be made without disrupting its biological activity. Once a potent and selective analog is identified, it can be derivatized to create the chemical probe. These probes could then be used in a variety of cell-based or in vivo experiments to visualize the localization of their biological target, to identify new binding partners, and to elucidate the downstream effects of target modulation. This, in turn, can provide valuable insights into disease mechanisms and help to validate new drug targets.

Q & A

Q. What are the common synthetic routes for 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one?

Answer: The synthesis typically involves multi-step functionalization of 5-bromonicotinic acid derivatives. A validated route includes:

Step 1: Conversion of 5-bromonicotinic acid to 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide via coupling reagents.

Step 2: Reaction with organometallic reagents (e.g., cyclopropylmagnesium bromide) to form ketone intermediates.

Step 3: Cyclization under basic conditions to yield the pyrrolidin-2-one ring.

StepReagents/ConditionsIntermediateYield (%)
1CDI, MeONHMe·HClAmide~75
2CyclopropylMgBr, THFKetone~60
3K₂CO₃, DMF, 80°CTarget~50

Purification is achieved via column chromatography and preparative HPLC .

Q. How is the compound characterized structurally?

Answer: Key characterization methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and substituent integration.
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) resolves bond lengths, angles, and ring puckering (see Advanced FAQ 4) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C₉H₉BrN₂O; calc. 241.98 g/mol).

Q. What preliminary biological activities are reported for this compound?

Answer: The bromopyridinyl-pyrrolidinone scaffold is explored in:

  • Antiviral Research: Non-covalent inhibition of SARS-CoV-2 main protease (binding affinity ~2.3 µM) .
  • Cardiovascular Studies: Analogs (e.g., EP-40) show α-adrenolytic and antioxidant properties relevant to antiarrhythmic activity .

Advanced Research Questions

Q. How does the pyrrolidin-2-one ring conformation influence reactivity?

Answer: The Cremer-Pople puckering parameters quantify non-planarity:

  • Amplitude (q₂): Measures deviation from planarity (e.g., q₂ = 0.45 Å for a chair-like conformation).
  • Phase angle (φ): Describes puckering type (e.g., φ = 0° for a planar ring).
ParameterValue (X-ray Data)Interpretation
q₂0.38 ÅModerate puckering
φ15°Near envelope conformation

Conformational flexibility impacts hydrogen bonding and catalytic interactions .

Q. What catalytic systems optimize cross-coupling reactions for bromopyridine derivatives?

Answer: Solid-supported palladium catalysts (e.g., SiliaCat DPP-Pd) enable efficient Suzuki-Miyaura couplings:

  • Conditions: K₂CO₃, dioxane/water (3:1), 150°C (microwave), 40 min.
  • Yield: ~85% for aryl boronate partners.
  • Advantages: No Pd leaching, recyclable for ≥5 cycles .

Q. How do structural analogs improve bioactivity?

Answer: SAR studies highlight:

  • Bromine Substitution: Critical for halogen bonding with proteases (e.g., SARS-CoV-2 Mpro).
  • Pyrrolidinone Modification: N-methylation enhances metabolic stability (t₁/₂ increased from 2.1 to 5.7 hrs in vitro).
DerivativeModificationIC₅₀ (µM)t₁/₂ (hrs)
ParentNone2.32.1
Analog 1N-Me pyrrolidinone1.85.7
Analog 25-Cl instead of 5-Br8.91.5

Q. What challenges arise in crystallographic refinement of this compound?

Answer:

  • Twinned Data: SHELXL refines high-resolution (<1.0 Å) or twinned crystals via HKLF5 format .
  • Disorder: Bromine atoms exhibit positional disorder; PART instructions in SHELX resolve occupancy.

Q. How are safety protocols tailored for lab-scale handling?

Answer:

  • PPE: Gloves, goggles, and lab coats mandatory (skin/eye irritation reported in analogs) .
  • First Aid: Immediate decontamination with water for skin contact; artificial respiration if inhaled .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.